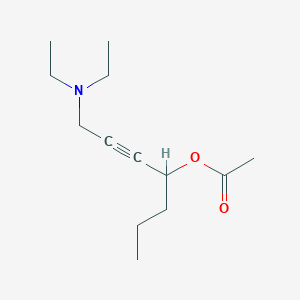![molecular formula C20H24N2O2S B6112733 2-[4-(1-benzofuran-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6112733.png)
2-[4-(1-benzofuran-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-benzofuran-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a compound belonging to the class of piperazine derivatives. It is commonly known as BFEPT or BFE. This compound has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of BFEPT is not fully understood. However, studies have suggested that it may act by modulating various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It may also act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects:
BFEPT has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to increase the levels of certain neurotransmitters in the brain, leading to anxiolytic and anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BFEPT in lab experiments is its high potency and specificity. It has been found to have a high affinity for certain receptors and enzymes, making it a useful tool for studying their function. However, one limitation is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on BFEPT. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease. Another area of interest is its potential as an anti-cancer agent. Further studies are also needed to fully understand its mechanism of action and potential side effects.
In conclusion, BFEPT is a compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Further research is needed to fully explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of BFEPT involves the reaction of 1-benzofuran-2-ylmethylamine, 3-thienylmethanamine, and 2-(2-hydroxyethoxy)ethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BFEPT has shown potential in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-anxiety agent. It has also been investigated for its potential as a treatment for Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-9-5-18-13-21(7-8-22(18)12-16-6-10-25-15-16)14-19-11-17-3-1-2-4-20(17)24-19/h1-4,6,10-11,15,18,23H,5,7-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMVPBJPKRZYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC3=CC=CC=C3O2)CCO)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6112670.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6112688.png)

![1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-propoxypiperidine](/img/structure/B6112705.png)
![4-amino-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6112721.png)


![6-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6112738.png)
![4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol](/img/structure/B6112749.png)
![N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B6112757.png)
![{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6112763.png)
![N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B6112765.png)
